2-Isocyanato-3-methylbutane
Overview
Description
2-Isocyanato-3-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-NCO). This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanato-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanide in acetonitrile . This method is highly selective for converting primary alcohols to alkyl isocyanates.
Industrial Production Methods
The industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of phosgene with amines to form isocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form ureas, carbamates, and other derivatives.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound include:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with carbamic acid derivatives.
Scientific Research Applications
2-Isocyanato-3-methylbutane has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of 2-Isocyanato-3-methylbutane involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-3-methylbutane: C6H11NO
Hexamethylene diisocyanate: C8H12N2O2
Isophorone diisocyanate: C12H18N2O2
Toluene diisocyanate: C9H6N2O2
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike aromatic isocyanates such as toluene diisocyanate, it is an aliphatic isocyanate, which generally exhibits lower toxicity and different reactivity patterns. Its branched structure also influences its physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-isocyanato-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42514-42-1 | |
Record name | 2-isocyanato-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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